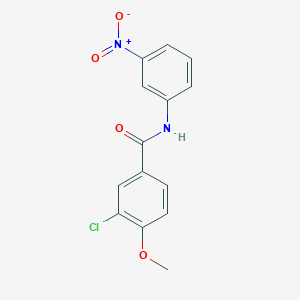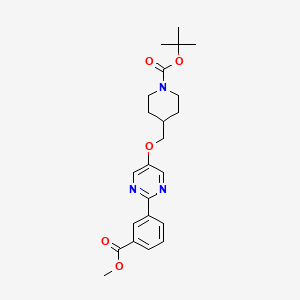![molecular formula C15H28N2O4 B11830592 methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate](/img/structure/B11830592.png)
methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
メチル (1S,2S,3R,4R)-3-[(1R)-1-アセトアミド-2-エチルブチル]-4-アミノ-2-ヒドロキシシクロペンタン-1-カルボン酸は、ユニークな立体化学を持つ複雑な有機化合物です。この化合物は、その複数のキラル中心によって特徴付けられており、その特定の三次元構造と生物活性に寄与しています。
準備方法
合成経路と反応条件
メチル (1S,2S,3R,4R)-3-[(1R)-1-アセトアミド-2-エチルブチル]-4-アミノ-2-ヒドロキシシクロペンタン-1-カルボン酸の合成は、通常、シクロペンタン環の形成、アミノ基とヒドロキシ基の導入、アセトアミド基とエチルブチル基の付加を含む複数のステップを伴います。反応条件は、正しい立体化学を実現するために、温度、pH、特定の触媒の使用を正確に制御する必要があります。
工業生産方法
工業的な環境では、この化合物の生産には、収率と純度を最適化するために、大規模な反応器と連続フロープロセスを使用することが含まれる場合があります。反応パラメータを監視および制御するための自動システムの使用は、生産の一貫性と効率を維持するために不可欠です。
化学反応の分析
反応の種類
メチル (1S,2S,3R,4R)-3-[(1R)-1-アセトアミド-2-エチルブチル]-4-アミノ-2-ヒドロキシシクロペンタン-1-カルボン酸は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシ基はケトンまたはアルデヒドに酸化される可能性があります。
還元: アセトアミド基はアミンに還元される可能性があります。
置換: アミノ基は求核置換反応に関与する可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、アジ化ナトリウムなどの求核剤が含まれます。溶媒の選択、温度、反応時間などの反応条件は、目的の変換を達成するために重要です。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ヒドロキシ基の酸化によりケトンが得られる場合があり、アセトアミド基の還元によりアミンが生成される場合があります。
科学研究への応用
メチル (1S,2S,3R,4R)-3-[(1R)-1-アセトアミド-2-エチルブチル]-4-アミノ-2-ヒドロキシシクロペンタン-1-カルボン酸は、科学研究において幅広い用途を持っています。
化学: これは、複雑な分子の合成におけるキラルビルディングブロックとして使用されます。
生物学: これは、酵素基質相互作用とタンパク質の折りたたみを研究するためのプローブとして役立ちます。
医学: これは、抗炎症作用や抗ウイルス作用など、その潜在的な治療効果について調査されています。
産業: これは、新しい材料と触媒の開発に使用されます。
科学的研究の応用
Methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein folding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Industry: It is utilized in the development of new materials and catalysts.
作用機序
メチル (1S,2S,3R,4R)-3-[(1R)-1-アセトアミド-2-エチルブチル]-4-アミノ-2-ヒドロキシシクロペンタン-1-カルボン酸の作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。化合物の立体化学は、その結合親和性と特異性に重要な役割を果たします。関与する経路には、酵素活性の阻害やシグナル伝達経路の調節が含まれる可能性があります。
類似の化合物との比較
類似の化合物
- メチル (1S,2S,3R,4R)-3-[(1R)-1-アセトアミド-2-メチルブチル]-4-アミノ-2-ヒドロキシシクロペンタン-1-カルボン酸
- メチル (1S,2S,3R,4R)-3-[(1R)-1-アセトアミド-2-エチルヘキシル]-4-アミノ-2-ヒドロキシシクロペンタン-1-カルボン酸
独自性
類似の化合物と比較して、メチル (1S,2S,3R,4R)-3-[(1R)-1-アセトアミド-2-エチルブチル]-4-アミノ-2-ヒドロキシシクロペンタン-1-カルボン酸は、その特定の立体化学と官能基のために独自の特性を示します。これらの特徴は、その独特の反応性と生物活性に貢献し、さまざまな研究分野における貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- Methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-methylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate
- Methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylhexyl]-4-amino-2-hydroxycyclopentane-1-carboxylate
Uniqueness
Compared to similar compounds, methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate exhibits unique properties due to its specific stereochemistry and functional groups. These features contribute to its distinct reactivity and biological activity, making it a valuable compound in various fields of research.
特性
分子式 |
C15H28N2O4 |
|---|---|
分子量 |
300.39 g/mol |
IUPAC名 |
methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C15H28N2O4/c1-5-9(6-2)13(17-8(3)18)12-11(16)7-10(14(12)19)15(20)21-4/h9-14,19H,5-7,16H2,1-4H3,(H,17,18)/t10-,11+,12+,13+,14+/m0/s1 |
InChIキー |
BITAQLVHEHUINR-RYMFRWLXSA-N |
異性体SMILES |
CCC(CC)[C@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)OC)N)NC(=O)C |
正規SMILES |
CCC(CC)C(C1C(CC(C1O)C(=O)OC)N)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-propanol](/img/structure/B11830509.png)
![N-[(9R,9aR)-7-methoxy-9a-[(1R)-1-phenylprop-2-en-1-yl]-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B11830510.png)




![(2R,3R,4S,5R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]-5-sulfanyloxane-3,4-diol](/img/structure/B11830548.png)

![3-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B11830556.png)
![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-phenylpropanoic acid](/img/structure/B11830562.png)




